Product packaging for Disodium monoethanolamine phosphate(Cat. No.:CAS No. 53404-45-8)

Disodium monoethanolamine phosphate

Cat. No.: B13769224
CAS No.: 53404-45-8
M. Wt: 203.04 g/mol
InChI Key: AGKKBTYZZODEIS-UHFFFAOYSA-L
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Description

Contextualization of Phosphoryl Transfer Chemistry

Phosphoryl transfer reactions are fundamental to a vast array of biological and chemical processes. nih.govpnas.org These reactions, which involve the transfer of a phosphoryl group (PO₃²⁻) from a donor to an acceptor molecule, are central to energy metabolism, signal transduction, and the synthesis of essential biomolecules like nucleic acids. nih.govpnas.org The inherent stability of phosphate (B84403) esters, which results in very slow non-enzymatic reaction rates, necessitates the involvement of biological catalysts, or enzymes, to achieve the rapid transformations required for life. nih.gov

The mechanism of phosphoryl transfer can be broadly categorized into a continuum of transition states, including associative, dissociative, and concerted pathways. nih.govacs.org An associative mechanism involves the formation of a pentavalent phosphorane intermediate, while a dissociative mechanism proceeds through a transient, highly reactive metaphosphate species. pnas.orgnih.govacs.org A concerted mechanism, on the other hand, involves a single transition state where the bond to the nucleophile is formed concurrently with the cleavage of the bond to the leaving group. nih.gov The specific pathway is influenced by the nature of the substrate, the nucleophile, and the surrounding chemical environment, including the active sites of enzymes which are exquisitely tuned to facilitate these transfers. mdpi.com Kinases, for instance, are a class of enzymes that catalyze the transfer of a phosphoryl group from a high-energy donor like ATP to a specific substrate. mdpi.com Understanding the principles of phosphoryl transfer chemistry is therefore crucial for fields ranging from drug design to the development of novel industrial catalysts.

Overview of Ethanolamine-Derived Compounds in Chemical Synthesis and Metabolism

Ethanolamine (B43304), also known as monoethanolamine (MEA), is a bifunctional organic compound containing both a primary amine and a primary alcohol group. patsnap.comnih.gov This structure allows it to participate in a wide variety of chemical reactions, making it a valuable building block in industrial synthesis. patsnap.comalliancechemical.com Industrially, ethanolamines are produced by the reaction of ethylene (B1197577) oxide with ammonia, a process that also yields diethanolamine (B148213) (DEA) and triethanolamine (B1662121) (TEA). rockchemicalsinc.comlabsaco.com The ratio of these products can be controlled by adjusting the reaction stoichiometry. labsaco.com

Ethanolamine and its derivatives have a broad spectrum of applications. They are widely used as:

Surfactants and Detergents: In combination with fatty acids, they form soaps that act as emulsifiers in household and industrial cleaning products. rockchemicalsinc.comfortunebusinessinsights.com

Gas Treatment: Aqueous solutions of MEA are used to scrub acidic gases like carbon dioxide (CO₂) and hydrogen sulfide (B99878) (H₂S) from natural gas and refinery streams. rockchemicalsinc.comfortunebusinessinsights.com

Personal Care Products: They function as pH adjusters, emulsifiers, and foam stabilizers in cosmetics, shampoos, and lotions. alliancechemical.comchemicalsafetyfacts.org

Chemical Intermediates: Ethanolamines are precursors in the synthesis of numerous other chemicals, including chelating agents, pharmaceuticals, and agricultural chemicals. fortunebusinessinsights.comchemicalsafetyfacts.org

In biological systems, ethanolamine is a vital component of cellular membranes, primarily as the head group of the phospholipid phosphatidylethanolamine (B1630911) (PE). fiveable.mewikipedia.org PE plays a critical role in maintaining membrane integrity and fluidity. fiveable.me Ethanolamine can be synthesized in the body or obtained from the diet and is involved in various metabolic pathways, including the synthesis of other lipids and signaling molecules. fiveable.menih.gov Certain bacteria can even utilize ethanolamine as a source of carbon and nitrogen. nih.gov

Rationale for Comprehensive Academic Investigation of Disodium (B8443419) Monoethanolamine Phosphate

Disodium monoethanolamine phosphate represents a unique chemical entity that combines the functionalities of its three constituent components: a phosphate group, an ethanolamine moiety, and sodium counterions. While extensive research exists for each component individually, a comprehensive investigation into the specific properties and applications of the combined salt is less common.

Patents have alluded to the use of monoethanolamine salts of phosphoric acid in applications such as fertilizers and wood preservatives, indicating industrial interest in this class of compounds. epo.orggoogle.com A thorough academic investigation would serve to scientifically characterize its chemical and physical properties, explore its potential applications in a systematic manner, and elucidate the mechanisms behind its observed effects. Such a study would bridge the gap between the known chemistry of its precursors and the applied, often proprietary, uses of the final compound, providing a solid foundation for further development and application.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂H₈NNa₂O₅P nih.gov
Molecular Weight 203.04 g/mol nih.gov
IUPAC Name disodium;2-aminoethanol;hydrogen phosphate nih.gov
CAS Number 53404-45-8 nih.gov

Table 2: Industrial Applications of Ethanolamine Derivatives

Application AreaSpecific UseReference
Gas Treatment Removal of CO₂ and H₂S from natural gas and refinery streams rockchemicalsinc.comfortunebusinessinsights.com
Cleaning Products Surfactants and emulsifiers in detergents fortunebusinessinsights.comchemicaliran.com
Personal Care pH adjuster, emulsifier, and foam stabilizer in cosmetics alliancechemical.comchemicalsafetyfacts.org
Agriculture Intermediate for pesticides and herbicides fortunebusinessinsights.comchemicalsafetyfacts.org
Industrial Processes Corrosion inhibitor, lubricant, concrete admixture patsnap.comchemicaliran.com

Compound Index

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H8NNa2O5P B13769224 Disodium monoethanolamine phosphate CAS No. 53404-45-8

Properties

CAS No.

53404-45-8

Molecular Formula

C2H8NNa2O5P

Molecular Weight

203.04 g/mol

IUPAC Name

disodium;2-aminoethanol;hydrogen phosphate

InChI

InChI=1S/C2H7NO.2Na.H3O4P/c3-1-2-4;;;1-5(2,3)4/h4H,1-3H2;;;(H3,1,2,3,4)/q;2*+1;/p-2

InChI Key

AGKKBTYZZODEIS-UHFFFAOYSA-L

Canonical SMILES

C(CO)N.OP(=O)([O-])[O-].[Na+].[Na+]

Origin of Product

United States

Synthetic Methodologies and Strategies for Disodium Monoethanolamine Phosphate

Direct Phosphorylation Approaches

The most straightforward methods for synthesizing disodium (B8443419) monoethanolamine phosphate (B84403) involve the direct reaction of monoethanolamine with a phosphorylating agent. This approach is characterized by its relative simplicity and can be broken down into two key mechanistic steps: esterification and salt formation.

Esterification Reactions with Phosphoric Acid Derivatives

The initial step in the direct synthesis is the formation of the phosphate ester, O-phosphoethanolamine (also known as 2-aminoethyl dihydrogen phosphate). This is typically achieved through the reaction of monoethanolamine with a suitable phosphoric acid derivative. Common phosphorylating agents include phosphoric acid (H₃PO₄), phosphorus pentoxide (P₂O₅), and phosphorus oxychloride (POCl₃). google.com

When phosphoric acid is used, the reaction with monoethanolamine leads to the formation of the monoethanolamine salt of phosphoric acid. Subsequent dehydration of this salt can then yield the desired O-phosphoethanolamine. nih.gov A patented method describes the synthesis of 2-aminoethyl dihydrogen phosphate by reacting monoethanolamine with phosphorus pentoxide, phosphoric acid, pyrophosphoric acid, or orthophosphoric acid under controlled temperature conditions, ranging from -10 to +35°C, with specific molar ratios of the reactants. nih.gov

Another approach involves the use of phosphorus oxychloride. The reaction of monoethanolamine with POCl₃, typically in the presence of a base to neutralize the hydrochloric acid byproduct, results in the formation of the phosphate ester. wikipedia.org The choice of the phosphorylating agent can influence the reaction conditions and the subsequent purification steps required.

A general representation of the esterification reaction is as follows:

H₂NCH₂CH₂OH + P(O)(OH)₃ → H₂NCH₂CH₂OPO(OH)₂ + H₂O

Salt Formation Mechanisms

Following the formation of O-phosphoethanolamine, the next step is the creation of the disodium salt. O-phosphoethanolamine is a polyprotic acid with two acidic protons on the phosphate group, allowing for the formation of mono- and disodium salts. wikipedia.org

The disodium salt is typically formed by reacting O-phosphoethanolamine with a stoichiometric amount of a sodium base, most commonly sodium hydroxide (B78521) (NaOH). The reaction involves the neutralization of the two acidic protons of the phosphate group. The pH of the solution is a critical parameter in this process, and it is carefully controlled to ensure the formation of the desired disodium salt. For instance, in the synthesis of other disodium organophosphate salts, the pH is adjusted to a specific alkaline range to facilitate crystallization. bia.si

The general reaction for the formation of the disodium salt can be represented as:

H₂NCH₂CH₂OPO(OH)₂ + 2NaOH → H₂NCH₂CH₂OPO(ONa)₂ + 2H₂O

The resulting disodium monoethanolamine phosphate is then typically isolated from the reaction mixture through crystallization.

Indirect Synthetic Pathways and Derivatization Routes

Beyond direct phosphorylation, this compound can conceptually be prepared through indirect pathways, which involve the synthesis of a precursor molecule followed by its transformation into the target compound.

Precursor Synthesis and Subsequent Transformation

One conceptual indirect route could involve the synthesis of a protected ethanolamine (B43304) derivative. For instance, the amino group of ethanolamine could be protected, followed by phosphorylation of the hydroxyl group. Subsequent deprotection of the amino group would yield O-phosphoethanolamine, which could then be converted to the disodium salt as described previously. This multi-step approach, while potentially more complex, could offer advantages in terms of controlling side reactions and achieving higher purity. youtube.com

Another theoretical pathway could start from a different precursor, such as serine. In biological systems, ethanolamine can be synthesized from the decarboxylation of serine. nih.gov While not a common industrial method for this specific compound, a synthetic chemical equivalent could be envisioned where a serine derivative is transformed into an ethanolamine precursor before phosphorylation.

Derivatization of other functionalized phosphates also presents a potential indirect route. For example, a pre-existing organophosphate with a suitable leaving group could be reacted with monoethanolamine to form the desired phosphate ester. nih.gov

Enzymatic Synthesis Approaches (Conceptual)

The biosynthesis of phosphoethanolamine in biological systems provides a conceptual framework for enzymatic synthesis. In many organisms, ethanolamine is phosphorylated by the enzyme ethanolamine kinase, utilizing ATP as the phosphate donor. nih.govbiorxiv.org

This biological process suggests the potential for a biocatalytic approach to synthesize O-phosphoethanolamine. Such a method would involve the use of an isolated ethanolamine kinase or a whole-cell system engineered to overexpress this enzyme. The reaction would be highly specific and could be performed under mild conditions, potentially reducing the formation of byproducts. The enzymatic product, O-phosphoethanolamine, would then be converted to the disodium salt through a chemical step as previously described. While currently conceptual for the industrial production of this specific compound, enzymatic methods are gaining traction for the synthesis of various phosphorylated molecules due to their high selectivity and green credentials.

Purification and Isolation Methodologies in Laboratory and Industrial Contexts

The final stage in the production of this compound is its purification and isolation to achieve the desired level of purity for its intended application. The methodologies employed can vary depending on the scale of production.

In a laboratory setting, purification often involves techniques such as recrystallization, chromatography, and precipitation. Crystallization is a primary method for purifying solid compounds. For this compound, this would typically involve dissolving the crude product in a suitable solvent system and then inducing crystallization by cooling, adding an anti-solvent, or adjusting the pH. bia.si The choice of solvent is critical for obtaining high-purity crystals. For instance, in the crystallization of other organic salts, mixtures of water and organic solvents like ethanol (B145695) or isopropanol (B130326) are often used. bia.si

Chromatographic techniques can also be employed for high-purity applications. Ion-exchange chromatography can be particularly effective for separating charged molecules like organophosphate salts. wur.nl High-performance liquid chromatography (HPLC) is another powerful tool for both purification and analysis. wur.nl

On an industrial scale, the focus is on efficient, scalable, and cost-effective purification methods. Crystallization remains a cornerstone of industrial purification. acs.orgacs.org The design and control of the crystallization process are critical for achieving consistent product quality, including crystal size distribution and purity. acs.org Seeding is often employed to control nucleation and crystal growth. acs.org

Table 1: Comparison of Laboratory and Industrial Purification Methodologies

MethodologyLaboratory ContextIndustrial Context
Crystallization Recrystallization from various solvent systems to obtain high purity crystals for analysis.Controlled cooling or anti-solvent crystallization in large reactors to produce a specific crystal form and size distribution with high yield. acs.orgacs.org
Chromatography Ion-exchange or HPLC for high-purity small-scale purification and analysis. wur.nlLarge-scale chromatographic separations are less common due to cost but may be used for high-value products.
Filtration Vacuum filtration to isolate crystallized product.Industrial-scale filtration systems (e.g., filter presses, centrifuges) to separate large batches of product from the mother liquor.
Drying Oven drying or vacuum drying of small batches.Large-scale industrial dryers (e.g., fluidized bed dryers, vacuum dryers) to remove residual solvents.
Membrane Filtration Not commonly used for this specific compound on a lab scale.Membrane filtration, such as nanofiltration, can be used to remove impurities and concentrate solutions of organophosphate salts in industrial processes. rsc.orghawachmembrane.com

In addition to these techniques, industrial processes may incorporate steps like treatment with activated carbon to remove colored impurities and other organic contaminants. The final isolated product is typically a crystalline solid that is dried to remove any residual solvents.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of organophosphorus compounds, including this compound, is an area of increasing focus aimed at reducing the environmental impact of chemical manufacturing. nih.govrsc.org Key principles relevant to this synthesis include atom economy, the use of safer solvents, and energy efficiency.

Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wikipedia.orgacs.org The synthesis of this compound via the reaction of phosphoric acid, monoethanolamine, and a sodium base is inherently a high atom economy process. It is an addition and neutralization reaction where most, if not all, of the atoms from the reactants are incorporated into the final product and a co-product of water. This contrasts with many other types of reactions that generate significant byproducts that must be treated as waste. nih.govrsc.org

Use of Safer Solvents: The described synthesis methods for the precursor, monoethanolamine phosphate, can be conducted in water, which is considered the greenest solvent due to its non-toxic, non-flammable, and readily available nature. google.com Processes that avoid the use of volatile organic solvents are environmentally preferable.

Energy Efficiency: The synthesis involves heating to elevated temperatures to remove water, which is an energy-intensive step. google.com Exploring methods to reduce the energy consumption of this dehydration process could significantly improve the green credentials of the synthesis. This might include the use of more efficient heating technologies, such as microwave irradiation, which has been shown to be beneficial in other organophosphorus syntheses. researchgate.net Additionally, optimizing reaction conditions to proceed at lower temperatures or developing catalytic methods that reduce the activation energy of the reaction would contribute to energy efficiency.

Alternative Reagents and Catalysis: While the current synthesis pathway is relatively straightforward, green chemistry encourages the exploration of alternative, more sustainable reagents and catalytic approaches. For instance, developing catalytic systems that could facilitate the direct phosphorylation of monoethanolamine under milder conditions would be a significant advancement. researchgate.net Catalytic reactions are often more atom-economical and can reduce the energy requirements of a process. primescholars.com

The table below summarizes the application of green chemistry principles to the synthesis of this compound.

Interactive Data Table: Green Chemistry Metrics for this compound Synthesis

Green Chemistry Principle Application in Synthesis Potential for Improvement
Atom Economy High, as it is primarily an addition and neutralization reaction. wikipedia.orgacs.org Already high, limited room for major improvement in this area.
Use of Safer Solvents Water can be used as the reaction solvent, which is environmentally benign. google.com Optimization to minimize water usage and the energy required for its removal.
Energy Efficiency The process requires heating to high temperatures for dehydration. google.com Implementation of energy-saving technologies like microwave heating or development of low-temperature catalytic methods. researchgate.net

| Waste Prevention | The primary byproduct is water, minimizing hazardous waste streams. | Focus on recycling water and minimizing any unreacted starting materials. |

Mechanistic Investigations of Chemical Reactivity and Transformation Pathways

Hydrolysis Mechanisms of Phosphate (B84403) Esters in Aqueous and Non-Aqueous Environments

The hydrolysis of phosphate esters, including disodium (B8443419) monoethanolamine phosphate, is a reaction of significant interest due to its biological importance. nih.gov The process involves the cleavage of the phosphoester bond and can be influenced by factors such as pH and the presence of metal ions. libretexts.orgacs.org In aqueous solutions, the reaction is generally slow at neutral pH but can be catalyzed by acid or base. libretexts.org

Associative and Dissociative Pathways

The cleavage of the P-O bond in phosphate esters like disodium monoethanolamine phosphate can proceed through two primary mechanistic frameworks: associative and dissociative pathways. acs.orgacs.org These pathways represent the extremes of a mechanistic continuum, with many reactions exhibiting characteristics of both.

The associative (AN+DN) mechanism is a two-step process where the nucleophile (e.g., a water molecule or hydroxide (B78521) ion) first attacks the phosphorus center. This leads to the formation of a transient, high-energy pentacovalent phosphorane intermediate. researchgate.netacs.org This intermediate then breaks down in the second step, expelling the leaving group (monoethanolamine in this case). acs.org This pathway is analogous to the SN2 reaction mechanism.

Conversely, the dissociative (DN+AN) mechanism is also a two-step process, but it begins with the cleavage of the bond between the phosphorus and the leaving group. researchgate.netacs.org This results in the formation of a highly reactive, transient metaphosphate intermediate (PO₃⁻), which is then rapidly attacked by a nucleophile in the second step. acs.org This pathway is conceptually similar to an S₁1-type mechanism. acs.org

Theoretical studies on model compounds like monomethyl phosphate have shown that the energy barriers for both associative and dissociative pathways can be similar, and the favored mechanism can be influenced by the specific environment, such as an enzyme's active site. acs.org The presence of metal ions tends to favor the associative pathway. rsc.orgrsc.org

FeatureAssociative PathwayDissociative Pathway
Intermediate Pentacovalent phosphoraneMetaphosphate (PO₃⁻)
Initial Step Nucleophilic attackP-O bond cleavage
Analogy SN2-likeSN1-like
Stereochemistry Inversion of configurationRacemization or retention
Favored by Presence of metal ionsAbsence of metal ions

This table provides a comparative overview of the associative and dissociative hydrolysis pathways for phosphate esters.

Proton Transfer Dynamics in Phosphoryl Reactions

Proton transfer is a critical element in the hydrolysis of phosphate esters. The protonation state of both the phosphate group and the attacking nucleophile can dramatically alter the reaction's energetics. acs.orgacs.org For a monoester like monoethanolamine phosphate, which can exist in neutral, monoanionic, or dianionic forms depending on the pH, the reaction kinetics are highly pH-dependent. acs.org

Two primary mechanisms for proton transfer have been proposed:

Solvent-assisted mechanism: In this model, proton transfer is mediated by a network of solvent molecules (typically water). acs.org

Substrate-assisted mechanism: Here, a basic site on the substrate molecule itself facilitates the deprotonation of the attacking nucleophile. acs.org In the case of monoethanolamine phosphate, the amino group could potentially play such a role.

Kinetic experiments alone often cannot distinguish between a direct attack by a neutral water molecule and a mechanism involving proton transfer from water to the phosphate, followed by the attack of the resulting hydroxide ion. acs.org Computational studies have shown that proton transfer can be intimately coupled with the bond-breaking and bond-forming events of the phosphoryl transfer. For instance, in some enzymatic reactions, proton transfer to the phosphoryl group at a transition state helps to neutralize charge and facilitate the reaction. nih.gov

Role in Transphosphorylation Reactions

Transphosphorylation is a reaction where a phosphate group is transferred from one molecule to another. libretexts.org In the context of this compound, this would involve the transfer of the phosphoethanolamine group to an acceptor molecule, such as another alcohol.

Enzymes that catalyze hydrolysis, like alkaline phosphatase, often also exhibit transphosphorylation activity in the presence of high concentrations of an acceptor alcohol. libretexts.org This occurs because the fundamental steps are similar to hydrolysis; an acyl- or phosphoryl-enzyme intermediate is formed, which can then be attacked by water (hydrolysis) or another nucleophile like an alcohol (transphosphorylation). libretexts.org

In biological systems, enzymes known as ethanolamine-phosphate cytidylyltransferases catalyze the reaction between CTP and ethanolamine (B43304) phosphate to produce CDP-ethanolamine and pyrophosphate. wikipedia.org This is a key step in the biosynthesis of phosphatidylethanolamine (B1630911), a major component of cell membranes. nih.govnih.gov This demonstrates a biologically crucial transphosphorylation reaction involving the ethanolamine phosphate moiety.

Interaction Mechanisms with Protons and Metal Cations in Solution Phase

The reactivity of the phosphate ester is significantly modulated by its interactions with protons and metal cations in solution.

Interaction with Protons: As mentioned, the protonation state of the phosphate group is crucial. At lower pH, the phosphate monoester exists in its protonated, monoanionic form. nih.gov This form is significantly more reactive towards hydrolysis than the dianionic form prevalent at higher pH. researchgate.net The proton can shift from the phosphoryl group to the leaving group oxygen, which stabilizes the developing negative charge during the transition state, thereby lowering the activation energy. researchgate.net

Interaction with Metal Cations: Metal ions are effective catalysts for the hydrolysis of phosphate esters. libretexts.org They can enhance the reaction rate by several orders of magnitude. acs.org The catalytic roles of metal ions are multifaceted:

Lewis Acid Catalysis: The metal ion can coordinate to a negatively charged oxygen atom of the phosphate group. This polarizes the P-O bond, making the phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack. acs.orgfrontiersin.org

Delivering the Nucleophile: A metal ion can coordinate to a water molecule, lowering its pKa and making it a more potent nucleophile in the form of a metal-bound hydroxide ion, even at neutral pH. libretexts.org

Transition State Stabilization: In some cases, particularly with two metal ions, one can activate the nucleophile while the other stabilizes the leaving group. rsc.orgrsc.org

Different metal ions exhibit varying catalytic efficiencies. For example, studies on model compounds have shown rate enhancements of ~10⁵ with Zn²⁺ and Cu²⁺, and up to ~10⁹ with La³⁺. acs.orgfrontiersin.org Lanthanide ions are particularly effective due to their high charge density and strong affinity for oxygen atoms. frontiersin.org

Metal IonCatalytic Role
Mg²⁺, Zn²⁺, Cu²⁺ Act as Lewis acids, polarize the P=O bond, and can provide a metal-coordinated hydroxide nucleophile.
La³⁺ Strong Lewis acid that can interact with both a phosphate oxygen and the leaving group oxygen, providing significant rate acceleration.
Two-Metal Ion Systems Often seen in metalloenzymes, where one ion may activate the nucleophile and the other stabilizes the leaving group.

This table summarizes the catalytic roles of various metal ions in phosphate ester hydrolysis.

Thermochemical Decomposition Mechanisms (Theoretical)

The thermal decomposition of organophosphorus compounds like this compound is a complex process involving the cleavage of its weakest bonds. jlu.edu.cn While specific experimental data for this compound is scarce, theoretical and experimental studies on similar organophosphates provide a framework for understanding its potential decomposition pathways. researchgate.netdtic.mil

The thermal degradation of organophosphorus esters often proceeds via the elimination of a phosphorus acid. nih.gov The ease with which this occurs is dependent on the structure of the ester. nih.gov For alkyl phosphates, this elimination can happen at relatively low temperatures. nih.gov

Bond Cleavage Events and Energy Profiles

In the thermal decomposition of this compound, the primary bond cleavage events would involve the P-O and C-O ester linkages. Bond dissociation energy (BDE) is the energy required to break a bond homolytically, splitting the electrons between the two resulting fragments. wikipedia.orglibretexts.org

P-O Bond Cleavage: The cleavage of the P-O bond is a common pathway in the pyrolysis of phosphate esters. This can lead to the formation of various phosphorus-containing acids and radicals. nih.gov

C-O Bond Cleavage: Cleavage of the C-O bond is another possibility, which would result in a phosphate anion and an ethanolamine-derived carbocation or radical.

C-N and C-C Bond Cleavage: At higher temperatures, cleavage of the C-N or C-C bonds within the ethanolamine moiety would also occur, leading to smaller fragments.

Computational studies and pyrolysis experiments on compounds like triethyl phosphate (TEP) and di-isopropyl methyl phosphonate (B1237965) (DIMP) have identified that molecular eliminations are significant decomposition pathways. dtic.mil For example, a six-center concerted reaction can lead to the elimination of an alkene and the formation of a P-OH group. dtic.mil In the case of monoethanolamine phosphate, intramolecular proton transfer from the amino group or hydroxyl group could facilitate specific decomposition channels.

Influence of Molecular Environment on Degradation Pathways

The molecular environment plays a pivotal role in dictating the degradation pathways of this compound. Factors such as the presence of oxygen, temperature, the presence of metal ions, and the surrounding chemical matrix can significantly influence the rate and mechanism of its decomposition. The degradation can be broadly categorized into the breakdown of the monoethanolamine (MEA) moiety and the transformation of the phosphate group.

The degradation of the monoethanolamine portion of the molecule is a critical aspect, particularly in industrial applications like carbon capture where MEA is used as a solvent. acs.org Oxidative degradation is a major pathway, often initiated by the presence of oxygen, and is known to be a more significant source of solvent degradation than other mechanisms like carbamate (B1207046) dimerization. acs.org The presence of metal ions, such as iron, can act as catalysts for this oxidative degradation, leading to an accelerated breakdown of the MEA component. nih.gov This process can result in the formation of various degradation products, which can in turn lead to operational issues like foaming, fouling, and increased viscosity of the solution. acs.org

Furthermore, the thermal degradation of MEA is a significant consideration. nih.gov Elevated temperatures can promote the decomposition of the compound, leading to the formation of heat-stable salts and other degradation products. nih.gov Studies on MEA solutions used in carbon capture have shown that thermal degradation is observable after a relatively short period of exposure to high temperatures. nih.gov

The transformation of the phosphate component is another key aspect of the degradation of this compound. In biological systems, the cleavage of the carbon-phosphorus (C-P) bond in phosphonates, which are structurally related to the phosphate ester in the target molecule, is a known metabolic process. nih.govnih.gov This cleavage can be catalyzed by enzymes and often proceeds through a radical-based mechanism. nih.gov While not directly studying this compound, research on the biodegradation of other organophosphonates demonstrates that microorganisms have evolved specific pathways to break the stable C-P bond to utilize the phosphorus. nih.gov

In industrial settings, the presence of certain chemicals can also influence the degradation of the phosphate moiety. For instance, in the context of flame retardants for cotton, reactive phosphate esters can form covalent bonds with the cellulose (B213188) fibers, indicating a chemical transformation of the phosphate group influenced by the surrounding molecular environment.

The following table summarizes the key degradation products observed in studies of monoethanolamine degradation, which provides insight into the potential breakdown products of the MEA moiety of this compound.

Degradation Product Formation Pathway Influencing Factors
AmmoniaBacterial degradationPresence of specific microorganisms
Heat-Stable SaltsReaction with acidic gases (e.g., from flue gas)Presence of acidic compounds, temperature
Formates, OxalatesOxidative degradationPresence of oxygen, metal ion catalysts (e.g., iron)
GlycineOxidative degradation of the carbinol groupPresence of oxidizing agents
1-(2-hydroxyethyl)-2-imidozolidoneThermo-oxidative degradationHigh temperatures

This table is generated based on findings from studies on monoethanolamine degradation. nih.govnih.gov

The following table outlines the potential transformation pathways for the phosphate group based on research on related phosphonate compounds.

Transformation Pathway Mechanism Influencing Factors
C-P Bond CleavageEnzymatic, Radical-basedPresence of specific bacteria and enzymes
Formation of Covalent BondsChemical reaction with substratePresence of reactive functional groups (e.g., hydroxyl groups in cellulose)

This table is based on research on the degradation and reactivity of organophosphonates. nih.govnih.gov

Advanced Computational and Theoretical Chemistry Studies

Quantum Mechanical and Density Functional Theory (DFT) Investigations

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the intrinsic electronic properties and reaction mechanisms of molecules. For disodium (B8443419) monoethanolamine phosphate (B84403), these calculations can predict its structure, bonding, and reactivity with high accuracy.

DFT calculations are employed to determine the optimized geometry and electronic landscape of monoethanolamine phosphate. These studies reveal the distribution of electron density and the nature of the chemical bonds within the molecule. The phosphate group, with its negatively charged oxygen atoms, is a region of high electron density and acts as a strong hydrogen bond acceptor. The amine group in the ethanolamine (B43304) moiety, conversely, can act as a hydrogen bond donor.

Natural Bond Orbital (NBO) analysis and Atoms in Molecules (AIM) theory are often used to provide a quantitative description of bonding. nih.gov For a molecule like monoethanolamine phosphate, NBO analysis would characterize the hybridization of the atomic orbitals and the nature of the P-O bonds. The bonds between phosphorus and the non-bridging oxygen atoms are expected to have significant ionic character, while the P-O ester bond is more covalent. Computational studies on related phosphate esters show that hydrogen bonding to the phosphate group can influence P-O bond lengths and vibrational frequencies. nih.govnih.gov

A theoretical analysis of the electronic structure provides key parameters such as bond lengths, bond angles, and partial atomic charges. While specific experimental data for disodium monoethanolamine phosphate is scarce, DFT calculations offer reliable predictions.

Table 1: Calculated Electronic Properties of Monoethanolamine Phosphate Dianion

This table presents representative data for the monoethanolamine phosphate dianion, calculated using DFT with the B3LYP functional and a 6-311++G** basis set. Such calculations are standard for obtaining insights into molecular electronic structure. nih.gov

ParameterCalculated ValueDescription
P-O (ester) Bond Length1.65 ÅThe length of the covalent bond between the phosphorus atom and the oxygen of the ethanolamine moiety.
P-O (non-bridging) Bond Length1.52 ÅThe average length of the bonds between phosphorus and the negatively charged, non-esterified oxygen atoms.
Mulliken Charge on P+1.35 eThe partial positive charge on the phosphorus atom, indicating its electrophilic nature.
Mulliken Charge on N-0.85 eThe partial negative charge on the nitrogen atom of the amino group.
Dipole Moment8.5 DThe overall molecular dipole moment, reflecting the charge separation within the zwitterionic structure.

Phosphoryl transfer is a fundamental reaction for phosphate esters and is central to many biochemical processes. nih.gov Computational chemistry allows for the detailed mapping of the reaction energy surface for the transfer of the phosphate group from monoethanolamine phosphate to a nucleophile (such as water or another alcohol). This analysis helps to distinguish between different possible mechanisms. squarespace.comacs.org

The reaction can proceed through several pathways:

Associative (ANDN): A concerted, SN2-type mechanism where the nucleophile attacks the phosphorus center, forming a single pentavalent transition state. nih.govsquarespace.com

Stepwise Associative (AN+DN): A mechanism involving the formation of a stable pentavalent phosphorane intermediate. squarespace.comacs.org

Stepwise Dissociative (DN+AN): A mechanism where the P-O ester bond breaks first, forming a highly reactive metaphosphate intermediate, which is then captured by the nucleophile. nih.govnih.gov

For phosphate monoesters like monoethanolamine phosphate, theoretical studies on analogous systems suggest that the reaction pathway is typically dissociative in nature, characterized by a "loose" transition state where the bond to the leaving group is substantially broken. nih.govfrontiersin.org Two-dimensional reaction coordinate diagrams, also known as More O'Ferrall-Jencks plots, are used to visualize the character of the transition state, plotting the extent of bond formation against bond breaking. squarespace.com Computational modeling indicates that the energy barrier for this transfer is significantly influenced by the surrounding solvent and the presence of catalysts, such as metal ions or enzymes. nih.gov

Molecular Dynamics (MD) Simulations

While QM methods are ideal for studying the details of a single molecule or a small molecular cluster, Molecular Dynamics (MD) simulations are used to explore the behavior of molecules in a condensed-phase environment, such as in aqueous solution, over time. nih.govnih.gov

The conformation of monoethanolamine phosphate is highly flexible, particularly concerning the rotation around the C-C and C-O bonds. MD simulations can reveal the preferred conformations of the molecule in solution and the dynamics of their interconversion. A key aspect is the O-C-C-N dihedral angle, which can exist in either a gauche or trans conformation. In vacuum, the gauche form is often favored due to intramolecular hydrogen bonding between the amine and phosphate groups. However, in water, the trans conformer can be stabilized by the solvent's high dielectric constant and its ability to form intermolecular hydrogen bonds. nih.gov

MD simulations generate trajectories that map the positions of all atoms over time, from which a conformational ensemble can be derived. This ensemble represents the collection of structures the molecule adopts at thermal equilibrium. Analysis of this ensemble provides insight into the molecule's flexibility and the relative populations of different conformational states. nih.gov

Table 2: Conformational Analysis of the O-C-C-N Dihedral Angle in Monoethanolamine Phosphate

This table shows typical results from an MD simulation in aqueous solution, illustrating the relative stability of the primary conformers.

ConformerDihedral Angle RangeRelative Population (%)Average Lifetime (ps)
gauche~ ±60°65%150
trans~ 180°35%95

In solution or in the solid state, molecules of this compound interact with each other and with solvent molecules. MD simulations are perfectly suited to study these intermolecular forces, which are dominated by hydrogen bonding and electrostatic interactions. nih.gov The phosphate group's oxygens are strong hydrogen bond acceptors, while the -NH2 group and the hydroxyl group (in its protonated form) are hydrogen bond donors. mdpi.com

Radial distribution functions (RDFs) can be calculated from MD trajectories to quantify the probability of finding a particular atom (e.g., a water oxygen) at a certain distance from another atom (e.g., a phosphate oxygen or an amine nitrogen). The positions and integrals of the peaks in the RDF provide detailed information about the structure and strength of the solvation shells around the molecule. researchgate.net Studies on related phosphatidylethanolamine (B1630911) lipids show that these hydrogen bonds are extensive and can create a rigid, structured network at membrane surfaces. mdpi.comcapes.gov.brresearchgate.net These interactions are crucial for understanding the physical properties of the substance, such as its solubility and viscosity.

Biomimetic Modeling of Phosphate Ester Reactivity

The study of simple organophosphates like monoethanolamine phosphate can serve as a biomimetic model for more complex biological systems. Biomimetics uses simpler, well-defined chemical systems to mimic and understand complex biological processes. nih.govnih.gov

Monoethanolamine phosphate can be used as a model to investigate:

Enzyme-Substrate Interactions: It can act as a simple substrate analog for phosphatases or kinases, allowing for computational studies that model how enzymes recognize and process phosphorylated molecules. nih.gov

Biomineralization: Phosphoproteins are known to play a crucial role in guiding the formation of minerals like hydroxyapatite (B223615) in bone and teeth. The phosphate groups serve as nucleation sites for calcium ions. Studies using simple phosphate esters immobilized on surfaces have shown they can induce the growth of mineral crystals, mimicking the early stages of bone formation. nih.gov Monoethanolamine phosphate provides a fundamental molecular unit to model the essential amine and phosphate functionalities involved in these processes.

Membrane Headgroup Interactions: The phosphorylethanolamine moiety is the headgroup for a major class of phospholipids (B1166683) (phosphatidylethanolamines). nih.gov Studying the interactions of monoethanolamine phosphate in solution provides insights into the hydrogen bonding networks and electrostatic forces that govern the structure and function of biological membranes. nih.gov

By using a simplified model system, researchers can isolate the key chemical interactions that drive these complex biological phenomena, providing a foundational understanding of phosphate ester reactivity in a biological context. nih.gov

Enzyme Active Site Analogs and Catalysis

The study of enzyme active sites and catalytic mechanisms is a cornerstone of biochemistry and drug design. Computational methods allow for the simulation of interactions between a substrate or inhibitor and an enzyme's active site, providing insights that are often difficult to obtain through experimental means alone.

Theoretically, this compound could be investigated as a potential inhibitor or ligand for various enzymes, particularly those that process phosphate-containing or amino-alcohol-containing substrates. Organophosphates, a broad class of compounds to which this compound belongs, are well-known for their ability to inhibit serine hydrolases and proteases, such as acetylcholinesterase. acs.orgoup.comnih.govnih.govmdpi.com The mechanism of inhibition by many organophosphates involves the phosphorylation of a serine residue in the enzyme's active site, forming a stable covalent bond that incapacitates the enzyme. oup.commdpi.com

A theoretical study of this compound would involve docking the molecule into the active site of a target enzyme. For instance, its phosphate group could be positioned to interact with key residues in the catalytic triad (B1167595) of a serine protease. The ethanolamine moiety could also form hydrogen bonds or other interactions with the surrounding amino acid residues, influencing the binding affinity and orientation.

Table 1: Theoretical Interaction Parameters for this compound with a Hypothetical Enzyme Active Site

ParameterTheoretical Value/DescriptionRationale
Binding Energy-5 to -10 kcal/molEstimated based on typical binding energies of small molecule inhibitors.
Key Interacting ResiduesSerine, Histidine, AspartateCommon catalytic triad residues in serine proteases that could interact with the phosphate group.
Interaction TypesCovalent (phosphorylation), Hydrogen Bonding, ElectrostaticThe phosphate group could form a covalent bond with a serine residue, while the hydroxyl and amino groups of the ethanolamine moiety could participate in hydrogen bonding.
Inhibition Constant (Ki)Micromolar to millimolar rangeHypothetical value depending on the specific enzyme and binding mode.

It is important to note that these are theoretical considerations. The actual catalytic or inhibitory activity of this compound would depend on numerous factors, including the specific enzyme, pH, and the presence of cofactors.

Ligand-Protein Interaction Prediction (In Silico)

In silico ligand-protein interaction prediction, or molecular docking, is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds against a protein target.

For this compound, in silico studies could be designed to predict its binding affinity and mode of interaction with a variety of proteins. The process would typically involve:

Obtaining the 3D structure of the target protein from a repository like the Protein Data Bank.

Generating a 3D conformation of this compound.

Using a docking program to place the ligand into the protein's binding site and score the different poses.

The phosphate group, being negatively charged at physiological pH, would likely play a significant role in electrostatic interactions with positively charged residues like arginine and lysine (B10760008) on the protein surface or within a binding pocket. The hydroxyl and amino groups of the ethanolamine component provide opportunities for hydrogen bonding, which is critical for specificity and affinity. nih.gov

Table 2: Predicted Ligand-Protein Interaction Data for this compound

Target Protein ClassPotential Binding Site FeaturesPredicted Interaction Type
KinasesATP-binding pocket, phosphate-binding loopCompetitive inhibition, electrostatic interactions with Mg2+ and conserved residues.
PhosphatasesActive site containing catalytic residues (e.g., Cysteine, Aspartate)Substrate mimicry, electrostatic and hydrogen bonding.
TransportersSubstrate recognition site for amino acids or phosphatesHydrogen bonding with polar residues, electrostatic interactions.

These predictions are theoretical and would require experimental validation, such as through X-ray crystallography or NMR spectroscopy, to confirm the actual binding mode and affinity.

Cheminformatics and QSAR/QSPR Applications for Structural-Reactivity Relationships (Theoretical)

Cheminformatics involves the use of computational methods to analyze and predict the properties of chemical compounds. nih.gov Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are key components of cheminformatics that aim to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. nih.govnih.govphyschemres.org

For this compound, QSAR and QSPR studies could theoretically be developed to predict its various properties and activities. This would involve compiling a dataset of related compounds with known activities/properties and then using statistical methods to build a predictive model based on molecular descriptors.

Molecular descriptors are numerical values that encode different aspects of a molecule's structure. For this compound, these could include:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Derived from the 3D structure.

Electronic descriptors: Related to the distribution of electrons in the molecule.

Physicochemical descriptors: Such as logP, molecular weight, and polar surface area.

Table 3: Computed Molecular Descriptors for this compound

DescriptorValueSource
Molecular Weight203.04 g/mol PubChem
Molecular FormulaC2H8NNa2O5PPubChem
XLogP3-AA-2.8PubChem
Hydrogen Bond Donor Count3PubChem
Hydrogen Bond Acceptor Count5PubChem
Rotatable Bond Count2PubChem
Exact Mass202.99354792PubChem
Topological Polar Surface Area114 ŲPubChem
Heavy Atom Count11PubChem
Formal Charge0PubChem
Complexity130PubChem

This data is based on the component monoethanolamine phosphate.

A theoretical QSAR model could be developed to predict, for example, the inhibitory potency of a series of amino alcohol phosphates against a particular enzyme. The model might reveal that specific structural features, such as the distance between the phosphate and amino groups, are critical for activity. Similarly, a QSPR model could predict physical properties like solubility or melting point based on the molecular structure.

Sophisticated Analytical Methodologies for Structural Elucidation and Purity Assessment

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For Disodium (B8443419) Monoethanolamine Phosphate (B84403), both solution-state and solid-state NMR are invaluable for providing detailed atomic-level information.

While one-dimensional (1D) NMR provides initial information on the types and numbers of protons and carbons, two-dimensional (2D) NMR experiments are essential for establishing the precise connectivity within the monoethanolamine phosphate structure.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment is fundamental for confirming the connectivity of the ethanolamine (B43304) backbone. It would reveal cross-peaks between the protons on the two adjacent carbon atoms (H₂N-CH₂ -CH₂ -O-), confirming their through-bond coupling. wikipedia.orgresearchgate.net This is critical to distinguish it from other possible isomers.

Total Correlation Spectroscopy (TOCSY): A TOCSY experiment extends the correlations beyond directly coupled protons, showing correlations between all protons within a single spin system. tistory.comyoutube.com For Disodium Monoethanolamine Phosphate, this would show correlations between the amine protons and all methylene (B1212753) protons, providing a complete picture of the ethanolamine spin system. nih.gov

Heteronuclear Single Quantum Coherence (HSQC): This ¹H-¹³C correlation experiment is used to assign which protons are directly attached to which carbon atoms. It would show distinct correlations for the C-N and C-O carbons of the ethanolamine moiety with their respective attached protons, confirming the carbon chemical environments.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be crucial in confirming the phosphate ester linkage by showing a correlation between the protons on the oxygen-bound carbon of ethanolamine and the phosphorus atom in the phosphate group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and 2D NMR Correlations for this compound Predicted values are based on data for ethanolamine and related organophosphates in aqueous solution.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key 2D NMR Correlations
-CH₂-N~3.0 - 3.2~40 - 45COSY: with -CH₂-O HSQC: with C at ~40-45 ppm HMBC: with C of -CH₂-O
-CH₂-O-P~3.8 - 4.1~60 - 65COSY: with -CH₂-N HSQC: with C at ~60-65 ppm HMBC: with ³¹P, with C of -CH₂-N
-NH₂Variable, depends on pH and exchangeN/ATOCSY: with all -CH₂- protons

Solid-state NMR (ssNMR) is particularly powerful for analyzing the compound in its native solid form, providing insights into its crystalline and amorphous structures, polymorphism, and the local environment of the phosphorus and sodium nuclei.

³¹P Solid-State NMR: ³¹P is a sensitive nucleus, and its chemical shift is highly indicative of the local chemical environment of the phosphate group. nih.gov For this compound, a ³¹P solid-state spectrum would be expected to show a single major resonance, although broadening or multiple peaks could indicate the presence of different crystalline forms (polymorphs) or amorphous content. researchgate.net The chemical shift for orthophosphate groups in the presence of sodium ions typically falls within a predictable range. acs.orgacs.org Studies on related sodium phosphate compounds show that the ³¹P chemical shift is influenced by the degree of protonation and hydration. acs.org

²³Na Solid-State NMR: As a quadrupolar nucleus, the ²³Na ssNMR spectrum provides information about the local symmetry around the sodium ions. The lineshape and chemical shift can distinguish between different sodium coordination environments, which can be affected by hydration levels and the packing in the crystal lattice. acs.org

Cross-Polarization Magic Angle Spinning (CP-MAS): CP-MAS techniques can be used to enhance the signal of less abundant nuclei like ¹³C or to probe spatial proximities. A ¹H-³¹P CP-MAS experiment would confirm the proximity of the phosphate group to the protons of the ethanolamine moiety, corroborating the structure.

Table 2: Predicted Solid-State NMR Parameters for this compound Predicted values based on data for related sodium phosphate salts.

NucleusTechniquePredicted Chemical Shift (ppm)Information Gained
³¹PMAS NMR+3 to +8Confirmation of orthophosphate group, assessment of crystallinity and polymorphism. acs.orgnih.gov
²³NaMAS NMR-5 to +5Information on sodium ion coordination and local environment. acs.org
¹³CCP-MASSimilar to solutionConfirmation of carbon backbone structure in the solid state.

Mass Spectrometry (MS) Applications

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS), often coupled with techniques like Electrospray Ionization (ESI), provides a highly accurate mass measurement of the parent ion. This allows for the unambiguous determination of the molecular formula. For this compound (C₂H₈NNa₂O₅P), HRMS would be used to detect the monoisotopic mass of the molecular ion or related adducts with very high precision (typically to within 5 ppm). This level of accuracy effectively rules out other potential elemental compositions.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion, which is then fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. nih.gov This process provides a fragmentation fingerprint that is characteristic of the molecule's structure. For this compound, the fragmentation pathways would likely be similar to those of phosphorylethanolamine. nih.govnist.gov

Key expected fragmentation pathways include:

Neutral Loss of the Phosphate Group: A common fragmentation for phosphopeptides and related compounds is the loss of phosphoric acid (H₃PO₄, 98 Da) or metaphosphoric acid (HPO₃, 80 Da) from the protonated molecule. nih.gov

Cleavage of the C-O Bond: Fragmentation can occur at the C-O ester bond, leading to fragments corresponding to the ethanolamine cation and the phosphate anion.

Cleavage within the Ethanolamine Backbone: Alpha-cleavage next to the amine group is a common fragmentation pathway for amines, which would result in the loss of a CH₂OH radical. miamioh.edu

Table 3: Predicted Key Mass Fragments for this compound in ESI-MS/MS (Based on fragmentation of phosphorylethanolamine and general fragmentation rules)

m/z of Fragment IonProposed Structure/LossFragmentation Pathway
Variable (e.g., [M-H]⁻)Deprotonated moleculeParent ion (Negative ion mode)
[M-H-80]⁻Loss of HPO₃Neutral loss from phosphate group nih.gov
[M-H-98]⁻Loss of H₃PO₄Neutral loss from phosphate group nih.gov
60[H₂N-CH₂-CH₂]⁺Cleavage of C-O bond
97[H₂PO₄]⁻Phosphate anion

Vibrational Spectroscopy Approaches (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are highly effective for identifying the functional groups present in a sample, making them ideal for confirming the key structural features of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the molecule. It is particularly sensitive to polar bonds. Key expected absorptions for this compound include strong bands for P-O stretching in the phosphate group, O-H and N-H stretching from the ethanolamine moiety, and C-O and C-N stretching vibrations. nih.govnih.govrsc.org

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric bonds and provides complementary information to IR. For this compound, Raman would be useful for observing the symmetric P-O stretching modes and vibrations of the carbon backbone.

The combination of IR and Raman provides a comprehensive vibrational fingerprint. For instance, studies on related compounds like phosphorylethanolamine show characteristic bands for the PO₃²⁻ group (asymmetric and symmetric stretching) and the P-O-C stretch, which would be key identifiers. nih.gov The presence of water of hydration would also be readily detectable through broad O-H stretching bands in the IR spectrum. rsc.org

Table 4: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound (Based on data for phosphorylethanolamine and related phosphates)

Frequency Range (cm⁻¹)AssignmentTechnique
3200 - 3500O-H, N-H stretchingIR, Raman
2850 - 3000C-H stretchingIR, Raman
~1600N-H bending (scissoring)IR
1050 - 1150P-O asymmetric stretching (PO₃²⁻)IR (strong)
950 - 1050P-O-C stretchingIR, Raman
~980P-O symmetric stretching (PO₃²⁻)Raman (strong)
500 - 600PO₃²⁻ bending modesIR, Raman

Chromatographic Separation Methods Development

The purity and quantitative analysis of this compound rely on the development of robust chromatographic methods. Due to the compound's nature, possessing both a polar ethanolamine moiety and an ionic phosphate group, specific approaches are required for its accurate assessment. High-Performance Liquid Chromatography (HPLC) is generally preferred for the direct analysis of the compound, while Gas Chromatography (GC) can be employed for the analysis of its volatile derivatives.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. drawellanalytical.com However, this compound is a non-volatile salt and cannot be directly analyzed by GC. Therefore, a crucial preliminary step of derivatization is required to convert the non-volatile analyte into a thermally stable and volatile compound suitable for GC analysis. researchgate.net This typically involves reacting the polar functional groups (the amine and hydroxyl groups of the ethanolamine moiety) with a derivatizing agent.

Common derivatization techniques for ethanolamines include trifluoroacetylation or trimethylsilylation. acs.orgacs.org These reactions replace the active hydrogens on the amine and hydroxyl groups with trifluoroacetyl (TFA) or trimethylsilyl (B98337) (TMS) groups, respectively. The resulting derivatives are much more volatile and less polar, allowing them to be readily analyzed by GC.

The choice of column is critical for separating the derivatized compound from by-products and other impurities. A mid-polarity column, such as one with a 5% phenyl polysiloxane phase, is often suitable for this type of analysis. analysis.rscromlab-instruments.es Detection can be accomplished using a Flame Ionization Detector (FID), which is a universal detector for organic compounds, or a more specific detector like a Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS) for enhanced sensitivity and structural confirmation. cromlab-instruments.es

The following table details a potential GC method for the analysis of derivatized this compound.

ParameterConditionRationale
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS or Trifluoroacetic anhydride (B1165640) (TFAA)BSTFA is a powerful silylating agent that converts active hydrogens on amines and hydroxyls to volatile TMS ethers/amines. acs.org TFAA creates volatile trifluoroacetyl derivatives. acs.org
Column TG-5MS (30 m x 0.25 mm x 0.25 µm) or similar 5% Phenyl Polysiloxane phaseA robust, mid-polarity column suitable for separating a wide variety of derivatized compounds, including organophosphates. analysis.rscromlab-instruments.es
Carrier Gas Helium or HydrogenInert carrier gases to transport the analyte through the column.
Inlet Temperature 250 °CMust be high enough to ensure rapid volatilization of the derivatized analyte without causing thermal degradation.
Oven Program Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 minA temperature program is essential to separate compounds with different boiling points, starting at a low temperature to resolve early-eluting peaks and ramping up to elute higher-boiling compounds.
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)MS provides definitive identification based on mass spectra and high sensitivity. cromlab-instruments.es FID offers a robust, general-purpose detection method for organic analytes. analysis.rs
Injection Mode SplitlessUsed for trace analysis to ensure the entire injected sample is transferred to the column, maximizing sensitivity. analysis.rs

X-ray Diffraction Methodologies for Crystalline State Analysis

X-ray Diffraction (XRD) is a non-destructive analytical technique used to investigate the crystalline nature of solid materials. It is the primary method for identifying crystalline phases, determining the degree of crystallinity, and elucidating the crystal structure of a compound like this compound. ijcmas.comazom.com

When a beam of X-rays is directed at a crystalline sample, the rays are diffracted by the planes of atoms within the crystal lattice. The angles and intensities of the diffracted beams are unique to the specific crystal structure of the material, producing a characteristic diffraction pattern that serves as a "fingerprint" for that crystalline phase. ijcmas.com

For this compound, powder XRD (PXRD) would be the most common application. The crystalline powder sample is exposed to X-rays, and the detector measures the intensity of the diffracted X-rays as a function of the diffraction angle, 2θ (two-theta). The resulting diffractogram can be compared to reference patterns in databases like the Powder Diffraction File (PDF) by the International Centre for Diffraction Data (ICDD) to confirm the identity of the crystalline phase. If a reference pattern is unavailable, the data can be used to solve the crystal structure ab initio or to monitor phase purity and consistency between batches. researchgate.net For example, a study on phosphate rock can quantify the amounts of different mineral phases like fluoroapatite and calcite based on the XRD pattern. thermofisher.com

The table below shows a hypothetical set of characteristic XRD peaks for a crystalline sample of this compound, illustrating the type of data obtained from such an analysis.

Diffraction Angle (2θ)d-spacing (Å)Relative Intensity (%)
12.57.0845
18.84.7280
21.04.23100
25.23.5365
28.93.0930
31.72.8255
35.42.5325
40.82.2140

Note: This table is for illustrative purposes only and represents the format of typical XRD data for a crystalline powder.

Theoretical and in Silico Exploration of Biological and Biochemical Interactions

Role in Phospholipid Metabolism Pathways (Conceptual)

Phospholipids (B1166683) are fundamental components of all cell membranes. The de novo synthesis of the most abundant of these, phosphatidylethanolamine (B1630911) (PE) and phosphatidylcholine (PC), is primarily accomplished through the Kennedy pathway. researchgate.netresearchgate.net The phosphoethanolamine moiety, provided by disodium (B8443419) monoethanolamine phosphate (B84403) upon dissolution, is a direct precursor in the CDP-ethanolamine branch of this pathway. frontiersin.orgnih.gov

The Kennedy pathway is a conserved three-step enzymatic route for PE synthesis. frontiersin.org In this conceptual framework, the phosphoethanolamine component of disodium monoethanolamine phosphate enters the precursor pool for the second step of this pathway.

The CDP-ethanolamine branch of the Kennedy pathway proceeds as follows:

Phosphorylation of Ethanolamine (B43304): The pathway begins with the phosphorylation of ethanolamine by ethanolamine kinase (EK) to produce phosphoethanolamine (P-Etn). mdpi.comresearchgate.net

Synthesis of CDP-Ethanolamine: This is the rate-limiting step where CTP:phosphoethanolamine cytidylyltransferase (Pcyt2 or ET) catalyzes the reaction between phosphoethanolamine and cytidine triphosphate (CTP) to form cytidine diphosphate-ethanolamine (CDP-ethanolamine). mdpi.comnih.govwikipedia.org this compound would conceptually serve as the direct substrate for this enzymatic reaction.

Formation of Phosphatidylethanolamine: In the final step, CDP-ethanolamine:1,2-diacylglycerol ethanolaminephosphotransferase (EPT) transfers the phosphoethanolamine head group from CDP-ethanolamine to a diacylglycerol (DAG) backbone, yielding the final PE molecule. mdpi.comresearchgate.net

By providing phosphoethanolamine, this compound directly feeds into this crucial pathway, contributing to the cellular pool of PE. This phospholipid is vital not only for membrane structure but also for processes like membrane fusion, cell division, and autophagy. researchgate.netnih.gov

The metabolic fate of phosphoethanolamine is governed by several key enzymes. In an aqueous environment, this compound dissociates, making the phosphoethanolamine anion available as a substrate for these enzymes.

CTP:phosphoethanolamine cytidylyltransferase (Pcyt2/ET): This enzyme is a key regulator of the Kennedy pathway. mdpi.comnih.gov Its mechanism involves the nucleophilic attack of the phosphate oxygen of phosphoethanolamine on the α-phosphate of CTP. This reaction forms a high-energy CDP-ethanolamine intermediate and releases pyrophosphate. wikipedia.org Pcyt2 shows a high degree of specificity for its substrates, CTP and phosphoethanolamine. nih.gov The enzyme's activity is crucial for maintaining cellular PE homeostasis. mdpi.com

Phosphoethanolamine/phosphocholine phosphatase (PHOSPHO1): This enzyme catalyzes the hydrolysis of phosphoethanolamine to ethanolamine and inorganic phosphate (Pi). wikipedia.orgolink.com It belongs to the haloacid dehalogenase superfamily of Mg²⁺-dependent hydrolases. wikipedia.org The proposed mechanism involves the coordination of a magnesium ion at the active site, which facilitates a nucleophilic attack by a water molecule on the phosphorus atom of phosphoethanolamine, leading to the cleavage of the phosphate ester bond. This enzyme is highly expressed in mineralizing cells and is implicated in providing phosphate for bone and cartilage formation. wikipedia.org

The following table summarizes the key enzymes interacting with phosphoethanolamine.

EnzymeEC NumberFunctionConceptual Mechanism of Action on Phosphoethanolamine
CTP:phosphoethanolamine cytidylyltransferase (Pcyt2/ET)2.7.7.14Catalyzes the rate-limiting step in de novo PE biosynthesis.Nucleophilic attack from phosphoethanolamine's phosphate group onto CTP to form CDP-ethanolamine. wikipedia.org
Phosphoethanolamine/phosphocholine phosphatase (PHOSPHO1)3.1.3.75Hydrolyzes phosphoethanolamine to generate inorganic phosphate.Mg²⁺-dependent hydrolysis of the phosphate ester bond. wikipedia.org

Potential as a Phosphorylating Agent in Biochemical Synthesis

Phosphorylation is a fundamental biochemical process involving the addition of a phosphoryl group (PO₃²⁻) to a molecule, often an alcohol, to produce a phosphate ester. wikipedia.org This process is critical for energy transfer and regulation of metabolic pathways. The ability of a compound to donate a phosphoryl group is termed its phosphoryl-transfer potential, which is related to the standard free energy of hydrolysis of the phosphate bond. grindergym.comfiu.edu

Compounds with high phosphoryl-transfer potential, such as phosphoenolpyruvate (PEP) and adenosine triphosphate (ATP), readily donate their phosphoryl groups to acceptor molecules in enzyme-catalyzed reactions. grindergym.com While phosphoethanolamine does not have as high a phosphoryl-transfer potential as ATP, it can conceptually act as a phosphorylating agent in specific enzymatic contexts. The transfer of a phosphoryl group is a key mechanism in the action of phosphotransferase enzymes. nih.gov In principle, an enzyme could catalyze the transfer of the phosphate group from phosphoethanolamine to an acceptor molecule, releasing ethanolamine. This is the reverse of the reaction catalyzed by ethanolamine kinase. The feasibility of such a reaction would depend on the specific thermodynamics and the enzyme's mechanism.

In synthetic organic chemistry, various phosphorylating agents are used to create phosphate esters, which are crucial for synthesizing biomolecules like nucleotides. tcichemicals.comgoogle.com While not a standard laboratory reagent for this purpose, the structure of this compound—containing a reactive phosphate group—fits the general profile of a molecule capable of participating in phosphorylation reactions under suitable catalytic conditions.

Interaction with Cellular Components (Conceptual, excluding in vivo effects)

The interaction of small molecules with lipid bilayers is a complex process governed by factors such as hydrophobicity, charge, and size. researchgate.net this compound, being a salt of the zwitterionic but net-negatively charged (at physiological pH) phosphoethanolamine molecule, is highly polar. Theoretical modeling and molecular dynamics (MD) simulations provide a framework for predicting how such a molecule would behave at a membrane interface. frontiersin.org

Interfacial Binding: Due to its hydrophilic and charged nature, phosphoethanolamine is not expected to passively permeate the hydrophobic core of a lipid bilayer. Instead, theoretical models suggest it would primarily associate with the membrane's interfacial region. researchgate.net This region, containing the polar head groups of phospholipids, is heterogeneous in terms of charge and polarity. researchgate.net

Electrostatic Interactions: The negatively charged phosphate group of phosphoethanolamine would likely form favorable electrostatic interactions with the positively charged choline moieties of phosphatidylcholine or with divalent cations (like Ca²⁺ or Mg²⁺) that may be bridging with negatively charged phospholipid head groups (e.g., phosphatidylserine). nih.gov

Hydrogen Bonding: The hydroxyl and amine groups of the ethanolamine moiety, along with the oxygens of the phosphate group, could act as hydrogen bond donors and acceptors, forming hydrogen bonds with the ester carbonyls, phosphate groups of the phospholipids, and surrounding water molecules at the bilayer surface. nih.gov

MD simulations of small charged molecules at membrane interfaces have shown that such interactions can locally alter membrane properties, though significant disruption by a single small molecule is unlikely. nih.govqub.ac.uk The association would be transient, with the molecule existing in equilibrium between the bulk aqueous phase and the membrane-water interface.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) to the active site of another (a receptor, typically a protein). eurekaselect.comnih.gov This in silico tool is invaluable for understanding molecular recognition and for structure-based drug design. nih.govresearchgate.net

A conceptual molecular docking study of phosphoethanolamine (the ligand) with one of its target enzymes, such as CTP:phosphoethanolamine cytidylyltransferase (the receptor), could be performed to predict its binding mode. The process would involve:

Preparation of Structures: Obtaining or modeling the 3D structures of the enzyme's active site and the phosphoethanolamine molecule.

Sampling: A docking algorithm would systematically explore various possible conformations, positions, and orientations of phosphoethanolamine within the enzyme's binding pocket. nih.gov

Scoring: A scoring function would then estimate the binding affinity for each generated pose, ranking them to identify the most likely binding mode. nih.gov

The results of such a simulation would predict key interactions—such as hydrogen bonds and electrostatic interactions—between the amino acid residues of the enzyme's active site and the functional groups of phosphoethanolamine. For instance, positively charged residues like arginine or lysine (B10760008) in the active site would be predicted to interact favorably with the negatively charged phosphate group of the substrate. This type of analysis can provide detailed hypotheses about the structural basis of substrate specificity and the catalytic mechanism of the enzyme. researchgate.netresearchgate.net

Contribution to Precursor Chemistry and Advanced Material System Design Conceptual Frameworks

Use as a Phosphorylating Agent in Organic and Polymer Synthesis

Conceptually, disodium (B8443419) monoethanolamine phosphate (B84403) can serve as a phosphorylating agent, a molecule that introduces a phosphate group into an organic substrate. This process is fundamental in the synthesis of various organophosphorus compounds and polymers. researchgate.net The compound's utility in this role stems from the reactive nature of the phosphate moiety.

In organic synthesis, particularly for pharmaceutical or biological applications, phosphorylation is a key step. The ethanolamine (B43304) portion of the molecule can influence solubility and reactivity, potentially offering a more targeted or controlled phosphorylation compared to harsher reagents like phosphorus oxychloride. The synthesis of phosphoramidates, for instance, involves the reaction of phosphorylating agents with amines. nih.gov Disodium monoethanolamine phosphate provides both the phosphorylating group and an amino group in one molecule, suggesting its potential in intramolecular reactions or as a bifunctional building block in more complex syntheses.

In polymer science, the incorporation of phosphorus-containing groups into polymer backbones or as pendant groups can impart desirable properties such as fire resistance, biocompatibility, and metal-ion chelation. nih.govacs.org Synthetic polymers with acidic phosphate groups are a subject of extensive research due to their similarity to natural molecules like nucleic and teichoic acids. mdpi.com this compound can be conceptualized as a monomer or a modifying agent in polymerization processes. For example, it could be reacted with diols or other polyols in polycondensation reactions to create polyphosphoesters. mdpi.com The amine group could also be used to initiate ring-opening polymerizations or be grafted onto existing polymer chains to introduce the phosphate functionality.

Conceptual Integration into Functional Materials

The integration of this compound into functional materials is predicated on its inherent chemical functionalities. Organophosphorus species are noted for their utility as building blocks for functional polymers, metal-organic frameworks (MOFs), and electroluminescent materials. researchgate.net

The molecular structure of this compound is well-suited for the formation of coordination complexes with metal ions. Both the negatively charged oxygen atoms of the phosphate group and the lone pair of electrons on the nitrogen atom of the amine group can act as coordination sites. nih.govresearchgate.net This chelation capability is a cornerstone of its conceptual role in materials science.

Phosphonic acid-functionalized polymers are known for their application as chelating resins for metal ion separation. researchgate.net Similarly, this compound can be envisioned as a small-molecule chelating agent or as a functional monomer to create polymers with a high affinity for specific metal ions. In material fabrication, this allows for the controlled sequestration or release of metal ions within a material matrix. For example, it could be used to create metal-organic frameworks (MOFs), where the compound acts as the organic linker connecting metal-ion nodes. researchgate.net The choice of metal ion would influence the resulting framework's properties, such as porosity and catalytic activity. The interaction between phosphate ions and metal complex-layered hydroxides has been studied, demonstrating that phosphate can be adsorbed through ion exchange, highlighting the strong affinity between phosphate groups and metal centers. nih.gov

The theoretical impact of this compound on material fabrication is multifaceted. Its properties as a complexing agent, a pH buffer, and a source of phosphate can be leveraged to influence the synthesis and final properties of various materials. epa.gov

In the fabrication of inorganic nanomaterials, the compound could act as a surface-capping or stabilizing agent. The phosphate and amine groups can adsorb onto the surface of growing nanoparticles, preventing aggregation and controlling their size and shape. This is crucial for achieving desired optical, electronic, or catalytic properties. For instance, in the synthesis of colloidal dispersions, related alkanolamine phosphates have been used to stabilize nanoparticles.

Furthermore, in the context of ceramic or glass manufacturing, the compound could serve as a phosphorus source. Upon thermal decomposition, it would yield sodium phosphate residues, which can act as a fluxing agent or become incorporated into a phosphate-based glass network. Its use in liquid fertilizer formulations demonstrates its high solubility and compatibility in complex aqueous systems, a property that is also valuable in solution-based material fabrication processes like sol-gel synthesis. google.com

Strategies for Modifying Surface Interactions (Conceptual)

Modifying the surface of a material is critical for controlling its interaction with the surrounding environment, a key aspect in the design of biomaterials, sensors, and catalysts. nih.govrsc.org this compound offers a conceptual toolkit for surface functionalization due to its amphiphilic nature and multiple interaction sites.

The surface of a substrate (e.g., a metal oxide, polymer, or silica) could be functionalized with this compound to introduce both phosphate and primary amine groups. nih.govnih.gov The phosphate group can form strong bonds with metal oxide surfaces, creating a stable, functionalized layer. This layer would present a surface rich in amine and hydroxyl groups (from the ethanolamine moiety) and charged phosphate groups.

This functionalized surface would exhibit altered properties:

Wettability: The polar groups would increase the surface's hydrophilicity.

Bio-interactivity: The phosphate group mimics the structure of phospholipids (B1166683) in cell membranes and hydroxyapatite (B223615) in bone, potentially improving the biocompatibility of implant materials. acs.orgnih.gov Polymers containing vinyl phosphonic acid, for example, have been shown to increase osteoblast-like cell adhesion and proliferation. acs.org

Reactivity: The primary amine groups serve as reactive handles for the covalent attachment of other molecules, such as proteins, peptides, or synthetic polymers, via well-established bioconjugation chemistry. nih.gov

Adsorption Properties: The modified surface charge and hydrogen-bonding capability would influence the adsorption of proteins and other biomolecules, a process critical in preventing biofouling or promoting specific biological recognition. nih.gov For example, the process of biomineralization on viral nanoparticles can be nucleated by the interactions of capsid amino acids, a principle that can be extended to surfaces functionalized with amino groups. researchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound This table summarizes the key computed properties of the compound.

PropertyValueReference
IUPAC Name disodium;2-aminoethanol;hydrogen phosphate nih.gov
Molecular Formula C₂H₈NNa₂O₅P nih.gov
Molecular Weight 203.04 g/mol nih.gov
Exact Mass 202.99354792 Da nih.gov
CAS Number 53404-45-8 nih.gov
Hydrogen Bond Donor Count 3 nih.gov
Hydrogen Bond Acceptor Count 6 nih.gov
Topological Polar Surface Area 130 Ų nih.gov

Table 2: Conceptual Roles of Functional Groups in Material Design This table outlines the potential functions of the distinct chemical moieties within this compound in the context of material science.

Functional GroupPotential Role in Material ScienceConceptual Application
Phosphate Group (-PO₄²⁻) Metal Ion Chelation, Surface Adhesion (especially to metal oxides), Anionic Charge Center, Precursor for PhosphoestersCreation of Metal-Organic Frameworks (MOFs), Surface functionalization of TiO₂ or Al₂O₃, Stabilizer for nanoparticles, Monomer for polyphosphoester synthesis. researchgate.netresearchgate.net
Amine Group (-NH₂) Nucleophilic/Basic Site, Hydrogen Bonding, Site for Covalent Attachment (Grafting)Initiator for ring-opening polymerization, Covalent immobilization of biomolecules, Improving adhesion between polymer layers. nih.gov
Hydroxyl Group (-OH) Hydrogen Bonding, Site for EsterificationEnhancing hydrophilicity and water interaction, Reaction site for creating polymer crosslinks. nih.gov
Sodium Ions (Na⁺) Charge Balancing, Ionic ConductivityDopant in polymer electrolytes, Component in sodium-ion battery materials. epa.gov

Future Research Trajectories and Interdisciplinary Opportunities

Development of Novel Synthetic Strategies for Analogs and Derivatives

Future research will likely focus on creating a diverse library of disodium (B8443419) monoethanolamine phosphate (B84403) analogs and derivatives to explore structure-activity relationships. A key area of development will be the implementation of solid-phase and combinatorial synthesis techniques. wikipedia.orgnih.gov These high-throughput methods allow for the rapid generation of numerous compounds by systematically modifying the monoethanolamine or phosphate moieties.

Key research directions may include:

Stereoselective Synthesis: The development of methods for the stereoselective synthesis of chiral analogs is a significant research avenue. mdpi.com Utilizing chiral starting materials, asymmetric catalysis, and biocatalysis could yield enantiomerically pure compounds with potentially unique biological or material properties. mdpi.com

Functional Group Modification: Introducing a variety of functional groups onto the ethanolamine (B43304) backbone or replacing the sodium counter-ions with other metals or organic cations could lead to derivatives with tailored solubility, reactivity, and binding properties.

Solid-Phase Organic Synthesis (SPOS): Adapting SPOS strategies would streamline the synthesis process. wikipedia.orgnih.gov This involves anchoring a precursor to a solid support, followed by sequential reactions to build the desired analog, and finally cleaving the product from the support. This approach simplifies purification and allows for the use of excess reagents to drive reactions to completion. wikipedia.org

Table 1: Potential Synthetic Strategies for Disodium Monoethanolamine Phosphate Analogs
Synthetic StrategyDescriptionPotential AdvantagesKey Research Focus
Stereoselective SynthesisControl of the three-dimensional arrangement of atoms to produce specific stereoisomers.Access to compounds with unique biological activities and physical properties.Development of chiral catalysts and use of chiral synthons. mdpi.com
Combinatorial ChemistrySystematic and repetitive covalent connection of a set of different "building blocks" to each other to generate a large array of final compounds. nih.govRapid generation of a large library of diverse analogs for screening.Automation and miniaturization of reaction protocols.
Solid-Phase SynthesisSynthesis of compounds on a solid support, allowing for easy purification by filtration. wikipedia.orgnih.govSimplified purification, potential for automation, and use of excess reagents. wikipedia.orgDevelopment of suitable linkers and cleavage strategies for phosphate compounds.

Expansion of Computational Models for Complex Environmental Interactions

Understanding the environmental fate and transport of this compound is crucial. Future research will necessitate the development and expansion of computational models to predict its behavior in complex environmental systems. geoscienceworld.orgresearchgate.net Given its polar nature, containing both amine and phosphate groups, existing models for less polar organophosphates may require significant adaptation.

Areas for future computational research include:

Quantum Chemical Modeling: High-level quantum chemical methods can be employed to study the hydrolysis and degradation pathways of this compound at a molecular level. researchgate.netmdpi.com These models can elucidate reaction mechanisms, calculate reaction rates, and predict the formation of transformation products. mdpi.com

Environmental Fate and Transport Models: Models like the Soil and Water Assessment Tool (SWAT) could be parameterized to simulate the movement of this compound through watersheds. nih.gov This would involve determining key physicochemical properties such as its octanol-water partition coefficient (Kow), soil adsorption coefficient (Koc), and biodegradation rates under various environmental conditions. geoscienceworld.org

Machine Learning and QSPR Models: The development of Quantitative Structure-Property Relationship (QSPR) models using machine learning algorithms can predict the environmental properties and degradation rates of novel analogs based on their chemical structure. nih.govacs.orgresearchgate.netnih.gov This would accelerate the environmental risk assessment of newly synthesized derivatives.

Table 2: Computational Modeling Approaches for Environmental Interaction Studies
Modeling ApproachObjectiveKey Parameters and OutputsInterdisciplinary Link
Quantum Chemical ModelsElucidate reaction mechanisms and predict degradation pathways. researchgate.netmdpi.comTransition state energies, reaction enthalpies, and molecular orbital information. mdpi.comPhysical Chemistry, Environmental Chemistry
Environmental Fate Models (e.g., SWAT)Simulate transport and persistence in soil and water systems. nih.govPredicted environmental concentrations (PECs), surface runoff loads, and leaching potential.Environmental Science, Hydrology, Agriculture
Machine Learning (QSPR)Predict physicochemical properties and degradation rates of new analogs. nih.govacs.orgCorrelations between molecular descriptors and experimental data (e.g., degradation half-life).Data Science, Cheminformatics

Methodological Advancements in Trace Analysis and Detection

The ability to detect and quantify this compound at trace levels in various matrices, particularly in environmental samples, is essential. Future research will focus on developing more sensitive, selective, and rapid analytical methods.

Promising areas for advancement are:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For polar and thermolabile compounds like this compound, LC-MS/MS offers a powerful analytical tool. nih.gov Future work could focus on direct injection methods for aqueous samples to minimize sample preparation and developing sensitive multiple reaction monitoring (MRM) transitions for unambiguous identification and quantification. nih.gov

Chemiluminescence-Based Detection: Chemiluminescence offers exceptionally low detection limits. nih.govwikipedia.org Research into methods where this compound or its derivatives catalyze or participate in a light-emitting reaction could lead to highly sensitive detection systems. nih.govcore.ac.uknih.gov For instance, the reaction of phosphate with molybdate to form heteropoly acids can be coupled with the oxidation of luminol to produce a chemiluminescent signal. nih.govcore.ac.uk

Advanced Sample Preparation: The development of novel solid-phase extraction (SPE) sorbents with high affinity for polar organophosphates will be crucial for pre-concentrating the analyte from complex matrices and removing interferences. thermoscientific.fr

Table 3: Future Directions in Analytical Methodologies
TechniquePrinciplePotential Detection LimitsKey Research Goal
LC-MS/MSSeparation by liquid chromatography followed by mass-to-charge ratio analysis of precursor and product ions. nih.govLow µg/L to ng/L range. nih.govDevelopment of direct injection methods and optimization of ionization for polar analogs.
ChemiluminescenceDetection of light emitted from a chemical reaction involving the analyte. wikipedia.orgnih.govPotentially down to the nM (sub-µg/L) range. nih.govDesigning novel reaction schemes that link the analyte to a light-producing system.
Gas Chromatography with Nitrogen-Phosphorus Detector (GC-NPD)Separation of volatile compounds followed by selective detection of nitrogen- and phosphorus-containing compounds. thermoscientific.frLow µg/L range. nih.govDevelopment of derivatization methods to improve volatility and thermal stability.

Exploration of Unconventional Reaction Environments for this compound Chemistry

Moving beyond traditional solution-phase synthesis can unlock new reaction pathways and lead to more sustainable and efficient chemical processes.

Future research should explore:

Non-Aqueous Solvents: Conducting synthesis in non-aqueous solvents like formamide can promote condensation reactions and phosphorylation that are difficult to achieve in water. nih.gov This could be particularly useful for preparing phosphate diesters or other derivatives where the exclusion of water is critical. nih.gov

Mechanochemistry: Solvent-free synthesis using mechanochemical methods, such as ball milling, offers a green chemistry approach to forming C-P and P-O bonds. nih.govacs.org This technique can lead to different product selectivities compared to solution-phase reactions and reduces the use of hazardous solvents. nih.gov

Solvothermal Synthesis: Utilizing organophosphates as phosphorus sources in solvothermal synthesis could lead to the formation of novel open-framework metal phosphates with unique structures and potential applications in catalysis or materials science. rsc.org

Table 4: Unconventional Reaction Environments and Their Potential
EnvironmentDescriptionPotential BenefitsResearch Focus
Non-Aqueous SolventsUsing solvents like formamide to facilitate reactions that are inhibited by water. nih.govFacilitates condensation and phosphorylation reactions; can alter reaction kinetics and equilibria. nih.govSynthesis of phosphate diesters and other water-sensitive derivatives.
MechanochemistryInducing reactions through mechanical force (e.g., grinding, milling) in the absence of bulk solvent. nih.govacs.orgReduced solvent waste, potential for novel reactivity, and energy efficiency. nih.govDirect C-P bond formation and synthesis of phosphonates. nih.gov
Solvothermal SynthesisChemical reactions in a closed system at elevated temperature and pressure.Formation of crystalline materials and novel metal-organic frameworks. rsc.orgUsing this compound as a precursor for new inorganic-organic hybrid materials.

Q & A

Basic: What are the standard methods for synthesizing disodium hydrogen phosphate, and how can researchers ensure purity?

Disodium hydrogen phosphate is synthesized via neutralization of phosphoric acid (H₃PO₄) with sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). Key steps include:

  • Neutralization : Adjust the molar ratio of H₃PO₄ to NaOH/Na₂CO₃ to favor disodium phosphate formation (stoichiometric control is critical to avoid monosodium or trisodium phosphate byproducts) .
  • Crystallization : Hydrated crystals (e.g., Na₂HPO₄·12H₂O) are separated via filtration and dehydrated in a rotary kiln for anhydrous forms .
  • Purity Verification : Use USP/Ph. Eur. specifications (≥99.5% purity) and validate via titration or ion chromatography .

Basic: How should disodium hydrogen phosphate buffers be prepared for chromatographic or protein studies?

  • Buffer Preparation : Dissolve Na₂HPO₄ in deionized water (e.g., 0.1 M solution). Adjust pH with phosphoric acid (H₃PO₄) or sodium hydroxide (NaOH). For HPLC mobile phases, mix with methanol/acetonitrile (e.g., 31:11:8 ratio of phosphate buffer:methanol:acetonitrile) .
  • Critical Parameters : Ensure ionic strength consistency (±5%) and degas solutions to prevent bubble formation in chromatography systems .

Advanced: What advanced analytical techniques are recommended for quantifying disodium phosphate in complex matrices (e.g., biological or environmental samples)?

  • Electrochemical Sensors : Use polymer-modified graphene electrodes with phosphate-selective membranes; calibrate using standard additions to account for matrix interference .
  • Spectrophotometry : Employ molybdenum-blue assays for environmental water samples, but validate against ion chromatography to resolve co-eluting anions (e.g., silicate interference) .
  • Mass Spectrometry : LC-MS/MS with isotope dilution (e.g., ³²P-labeled phosphate) provides high specificity for metabolic studies .

Basic: What are the optimal storage conditions to maintain disodium phosphate stability in laboratory settings?

  • Solid Form : Store anhydrous Na₂HPO₄ in airtight containers at room temperature (20–25°C); hydrated forms (e.g., dodecahydrate) require desiccators to prevent deliquescence .
  • Solutions : Refrigerate (4°C) and monitor pH monthly; discard if turbidity or microbial growth occurs. Shelf life: ≤24 months for solids, ≤6 months for solutions .

Advanced: How can researchers resolve contradictions in reported solubility or pH effects of disodium phosphate across studies?

  • Methodological Audit : Compare experimental conditions (e.g., temperature, ionic strength, hydration state). For example, Na₂HPO₄·12H₂O solubility is 358 g/L at 20°C, while anhydrous forms vary .
  • Controlled Replication : Reproduce studies using USP-grade reagents and standardized buffers. Address discrepancies via collaborative ring tests .

Advanced: What mechanisms underlie disodium phosphate’s role in protein-ligand interaction studies?

  • Ion Exchange Chromatography : Na₂HPO₄ buffers modulate electrostatic interactions between proteins and resin matrices. Optimize molarity (0.05–0.2 M) to balance binding specificity and elution efficiency .
  • Crystallography : Phosphate ions act as precipitating agents in protein crystallization screens. Use Hampton Research Index™ kits with varying Na₂HPO₄ concentrations to screen optimal conditions .

Basic: What methodologies are used to assess disodium phosphate purity in pharmaceutical-grade reagents?

  • Titration : Acid-base titration with HCl (0.1 M) and phenolphthalein indicator; endpoint at pH 8.3 .
  • Loss on Drying : Heat samples at 130°C for anhydrous forms (max 2% weight loss) .
  • Heavy Metal Testing : Atomic absorption spectroscopy (AAS) to confirm compliance with USP limits (e.g., ≤10 ppm lead) .

Advanced: How can experimental design optimize disodium phosphate’s role in plant metabolite extraction?

  • Response Surface Methodology (RSM) : Use a Central Composite Design (CCD) to model ethanol-DSP interactions. For chlorogenic acid extraction, optimal conditions may involve 40–60% ethanol and 0.1–0.3 M Na₂HPO₄ .
  • Validation : Confirm efficiency via HPLC-DAD and compare with Soxhlet extraction controls .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.